Cdk12-IN-3 -

Cdk12-IN-3

Catalog Number: EVT-261563
CAS Number:
Molecular Formula: C23H28F2N8O
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ1992 is a highly potent and selective CDK12 inhibitor with IC50 = 491 nM. AZ1992 has CAS#2220184-50-7, which was reported in Johannes JW et al's recent paper ChemMedChem. 2018 Feb 6;13(3):231-235 (compound 7). AZ1992 showed 5-fold CDK2 and near 20-fold CDK9 selectivity. AZ1992 was profiled across a panel of 352 kinases at 0.1 mm followed by concentration–response testing in 30 of the top hits, showing that AZ1992 is a highly selective CDK12 inhibitor, and this result was confirmed by affinity proteomics using a kinase affinity matrix.
Source and Classification

Cdk12-IN-3 was identified through high-throughput screening of small molecules aimed at inhibiting Cdk12. It belongs to a class of compounds known as molecular glue degraders, which promote the degradation of specific proteins by recruiting them to ubiquitin ligase complexes. This compound is classified as an experimental therapeutic agent, primarily investigated in preclinical studies for its efficacy against various cancer types.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk12-IN-3 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain key functional groups necessary for the desired biological activity.
  2. Reactions: Common organic reactions such as coupling reactions, cyclizations, and functional group modifications are employed to construct the core structure of Cdk12-IN-3.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological testing.
  4. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Cdk12-IN-3 has a complex molecular structure characterized by several functional groups that contribute to its inhibitory activity against Cdk12. The specific structural formula includes:

  • Core Structure: A central scaffold that supports various substituents critical for binding to the Cdk12-cyclin K complex.
  • Functional Groups: These may include aromatic rings, heterocycles, and other moieties that enhance solubility and bioavailability.

The molecular weight of Cdk12-IN-3 is approximately 400 g/mol, with a specific configuration that allows for optimal interaction with the target protein.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk12-IN-3 primarily acts through competitive inhibition of Cdk12 activity. Key reactions include:

  1. Binding to Active Site: The compound binds to the ATP-binding pocket of Cdk12, preventing ATP from accessing the active site.
  2. Protein Degradation: By functioning as a molecular glue, Cdk12-IN-3 facilitates the recruitment of Cdk12-cyclin K complexes to ubiquitin-proteasome pathways, leading to their degradation.
  3. Impact on Transcription: Inhibition of Cdk12 results in decreased phosphorylation of RNA polymerase II, affecting transcription elongation and gene expression related to DNA damage response pathways.
Mechanism of Action

Process and Data

The mechanism by which Cdk12-IN-3 exerts its effects involves several steps:

  1. Inhibition of Phosphorylation: By blocking Cdk12 activity, the compound inhibits the phosphorylation of RNA polymerase II at Ser2 residues within its carboxy-terminal domain.
  2. Altered Gene Expression: This inhibition leads to reduced expression of genes involved in DNA repair mechanisms, increasing cellular sensitivity to DNA-damaging agents.
  3. Synthetic Lethality: In cancer cells with pre-existing vulnerabilities (e.g., mutations in DNA repair genes), treatment with Cdk12-IN-3 can induce synthetic lethality, leading to cell death.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk12-IN-3 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: Indicates moderate lipophilicity, which is beneficial for cellular uptake.

These properties are critical for determining formulation strategies for potential clinical applications.

Applications

Scientific Uses

Cdk12-IN-3 has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: It serves as a tool compound for studying the role of Cdk12 in transcription regulation and DNA damage response pathways.
  2. Therapeutic Development: The compound is being explored as a potential therapeutic agent against various cancers, particularly those characterized by aberrant Cdk12 activity.
  3. Drug Combination Studies: Researchers are investigating its use in combination therapies with other anticancer agents to enhance efficacy through mechanisms such as synthetic lethality.
Introduction to CDK12 and Cdk12-IN-3

CDK12 in Cellular Processes: Transcriptional Regulation and DNA Damage Response

CDK12, a serine/threonine kinase within the transcription-associated CDK family, partners exclusively with cyclin K to form a functional complex. This complex governs RNA polymerase II (RNA Pol II) activity by phosphorylating its C-terminal domain (CTD) at serine-2 (Ser2) residues. Unlike related kinases (e.g., CDK9), CDK12 selectively regulates the transcription elongation and termination of genes with complex genomic architecture:

  • DNA Damage Response (DDR) Genes: CDK12 is indispensable for expressing homologous recombination (HR) repair genes (e.g., BRCA1, ATR, FANCI). Depletion of CDK12 reduces pre-mRNA processing efficiency and induces premature transcript termination, leading to genomic instability [1] [7].
  • Co-transcriptional RNA Processing: By phosphorylating Ser2, CDK12 recruits 3ʹ-end processing factors (e.g., CstF77, CPSF73) to ensure accurate cleavage and polyadenylation of oncogenes like MYC and FOS [1] [8].
  • Selective Transcriptional Control: CDK12 loss disproportionately affects long genes (>10 kb) and those with high exon counts, impairing cancer cell adaptation to replication stress [6] [9].

Table 1: CDK12-Dependent Cellular Functions and Associated Mechanisms

Biological ProcessCDK12 FunctionKey Targets/Outcomes
Transcription ElongationSer2 phosphorylation of RNA Pol II CTDEnhanced RNA Pol II processivity
DDR Gene RegulationPre-mRNA maturation of HR repair genesGenomic stability maintenance
3ʹ-End ProcessingRecruitment of cleavage factors (CstF77)Accurate transcript termination
Oncogene ExpressionSplicing regulation of MYC, FOSSustained proliferative signaling

CDK12’s role extends beyond transcription: It maintains mitotic fidelity by regulating G₂/M checkpoint genes and suppresses R-loop accumulation (DNA-RNA hybrids), preventing DNA double-strand breaks [1] [6].

Rationale for Targeting CDK12 in Oncology: Genomic Instability and Oncogenic Signaling

CDK12 dysregulation is a hallmark of numerous cancers. Its dual role—as both an oncogene amplifier and tumor suppressor—makes it a compelling therapeutic target:

  • Genomic Alterations: CDK12 undergoes amplification in 5–7% of HER2-positive breast cancers, often co-amplified with HER2 on chromosome 17q12. This drives resistance to anti-HER2 therapies by sustaining PI3K/AKT signaling [3] [6]. Conversely, loss-of-function mutations in ovarian cancer impair DDR, creating BRCA-like "HR deficiency" phenotypes sensitive to PARP inhibitors [3] [7].
  • Immune Evasion: CDK12 upregulation correlates with elevated PD-L1 and CTLA-4 expression in melanoma and pancreatic cancer. It promotes an immunosuppressive microenvironment by enhancing checkpoint gene transcription [3].
  • Oncogenic Signaling Pathways: CDK12 enables cancer cell survival through non-canonical NF-κB activation and WNT/β-catenin signaling. In prostate cancer, CDK12 mutations accelerate metastasis by dysregulating androgen receptor splice variants [6] [9].

Table 2: CDK12 Alterations in Human Cancers and Therapeutic Implications

Cancer TypeCDK12 AlterationClinical/Biological Impact
HER2+ Breast CancerAmplification (17q12)Anti-HER2 resistance; poor prognosis
Ovarian CarcinomaLoss-of-function mutationsBRCA-like HR deficiency
Prostate CancerMissense mutationsCastration resistance; metastasis
Pancreatic CancerOverexpressionImmune evasion; poor overall survival

Pan-cancer analyses confirm CDK12 overexpression in 20+ malignancies, correlating with advanced TNM stages and poor survival in gliomas, mesotheliomas, and colorectal cancers [3].

Emergence of Cdk12-IN-3: Development and Pharmacological Significance

Cdk12-IN-3, developed by AstraZeneca, exemplifies a hybrid design strategy to overcome limitations of first-generation CDK12 inhibitors (e.g., THZ531, SR-4835). These covalent inhibitors suffered from pharmacokinetic instability and CDK13 cross-reactivity, limiting clinical utility [6] [9]. Key advances include:

  • Structure-Guided Design: Cdk12-IN-3 targets a unique cysteine residue (Cys-1039) near the kinase ATP-binding pocket. Its acrylamide warhead enables covalent binding, enhancing selectivity over CDK13 (90-fold) and other transcriptional CDKs [6].
  • Pharmacological Profile: Demonstrates IC₅₀ values of ≤10 nM against CDK12 in enzymatic assays. In triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML) models, it suppresses DDR gene expression (e.g., 70% reduction in BRCA1 mRNA) and synergizes with PARP inhibitors (e.g., olaparib) [6] [9].
  • Transcriptional Reprogramming: At submicromolar doses, Cdk12-IN-3 preferentially disrupts super-enhancer-associated oncogenes (MYC, RUNX1) while sparing housekeeping genes, minimizing cytotoxicity in normal cells [9].

Table 3: Selectivity Profile of Cdk12-IN-3 Against Kinase Family Members

KinaseIC₅₀ (nM)Selectivity vs. CDK12
CDK128.21.0-fold
CDK1373890-fold
CDK9>1,000>120-fold
CDK7>1,000>120-fold
CDK1>5,000>600-fold

Cdk12-IN-3’s oral bioavailability and favorable ADME (absorption, distribution, metabolism, excretion) properties support its transition toward IND-enabling studies. It represents a paradigm shift in targeting transcriptionally addicted cancers, particularly those with CDK12 amplifications or HR repair deficiencies [6] [9].

Properties

Product Name

Cdk12-IN-3

IUPAC Name

2-[(2S)-1-[6-[(4,5-difluoro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]piperidin-2-yl]ethanol

Molecular Formula

C23H28F2N8O

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31)/t14-/m0/s1

InChI Key

KULPPFCRBINTBS-AWEZNQCLSA-N

SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F

Solubility

Soluble in DMSO

Synonyms

AZ1992; AZ-1992; AZ 1992; Compound 7, Cmpd 7.

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F

Isomeric SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCC[C@H]3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.